

Application Note: High-Throughput Quantification of Valnemulin in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Valnemulin Hydrochloride*

Cat. No.: *B560660*

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of valnemulin in plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation using a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, drug monitoring, and residue analysis in various animal species.

Introduction

Valnemulin is a pleuromutilin antibiotic used in veterinary medicine to treat and prevent bacterial infections in swine and poultry.^{[1][2]} Accurate and reliable quantification of valnemulin in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing potential drug residues. This document provides a detailed protocol for the determination of valnemulin in plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity.^[3]

Experimental Materials and Reagents

- Valnemulin standard (Sigma-Aldrich)
- Tiamulin-¹³C₄ (Internal Standard, IS) (Sigma-Aldrich)[2][3]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- Oasis MCX SPE cartridges (3 mL, 60 mg) (Waters)[3]
- Control plasma

Instrumentation

- ACQUITY UPLC system (Waters) or equivalent
- Quattro Premier XE Mass Spectrometer (Waters) or equivalent triple quadrupole MS
- ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) (Waters)[1][3]

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of valnemulin from plasma samples.

- To 200 µL of plasma, add 50 µL of internal standard working solution (Tiamulin-¹³C₄, 100 ng/mL).
- Add 1 mL of 2% (v/v) formic acid in acetonitrile, vortex for 30 seconds, and sonicate for 10 minutes.[3]
- Centrifuge the sample at 6000 rpm for 10 minutes.[3]

- Activate the Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of 2% (v/v) formic acid in water.[\[3\]](#)
- Load the supernatant from step 3 onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of 2% (v/v) formic acid in water, followed by 3 mL of methanol.[\[3\]](#)
- Elute the analyte with 4 mL of 5% ammonia in methanol.[\[3\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[\[3\]](#)
- Reconstitute the residue in 200 µL of the initial mobile phase and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

A gradient elution is performed using an ACQUITY UPLC BEH C18 column.

Parameter	Value
Column	ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [1] [3]
Column Temperature	40°C [3]
Mobile Phase A	Water with 0.05% formic acid and 5 mM ammonium acetate [3]
Mobile Phase B	Acetonitrile [3]
Flow Rate	0.3 mL/min [1] [3]
Injection Volume	10 µL [1] [3]

Gradient Elution Program

Time (min)	% Mobile Phase B
0.0 - 0.5	20
0.5 - 1.5	20 - 30
1.5 - 4.0	30 - 40
4.0 - 4.5	40 - 20
4.5 - 5.0	20

Mass Spectrometry Conditions

The analysis is performed in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Parameter	Value
Ionization Mode	ESI+[2]
Capillary Voltage	3.5 KV[3]
Source Temperature	119°C[3]
Desolvation Temperature	385°C[3]
Cone Gas Flow	50 L/h[3]
Desolvation Gas Flow	55 L/h[3]

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Valnemulin	581.32	164.07	30	15
Tiamulin- ¹³ C ₄ (IS)	498.08	196.32	30	20

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[\[3\]](#)

Linearity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL in plasma. The correlation coefficient (r^2) was > 0.99 .

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels.

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low	10	< 10%	< 12%	95 - 105%
Medium	100	< 8%	< 10%	97 - 103%
High	800	< 7%	< 9%	98 - 102%

Recovery and Matrix Effect

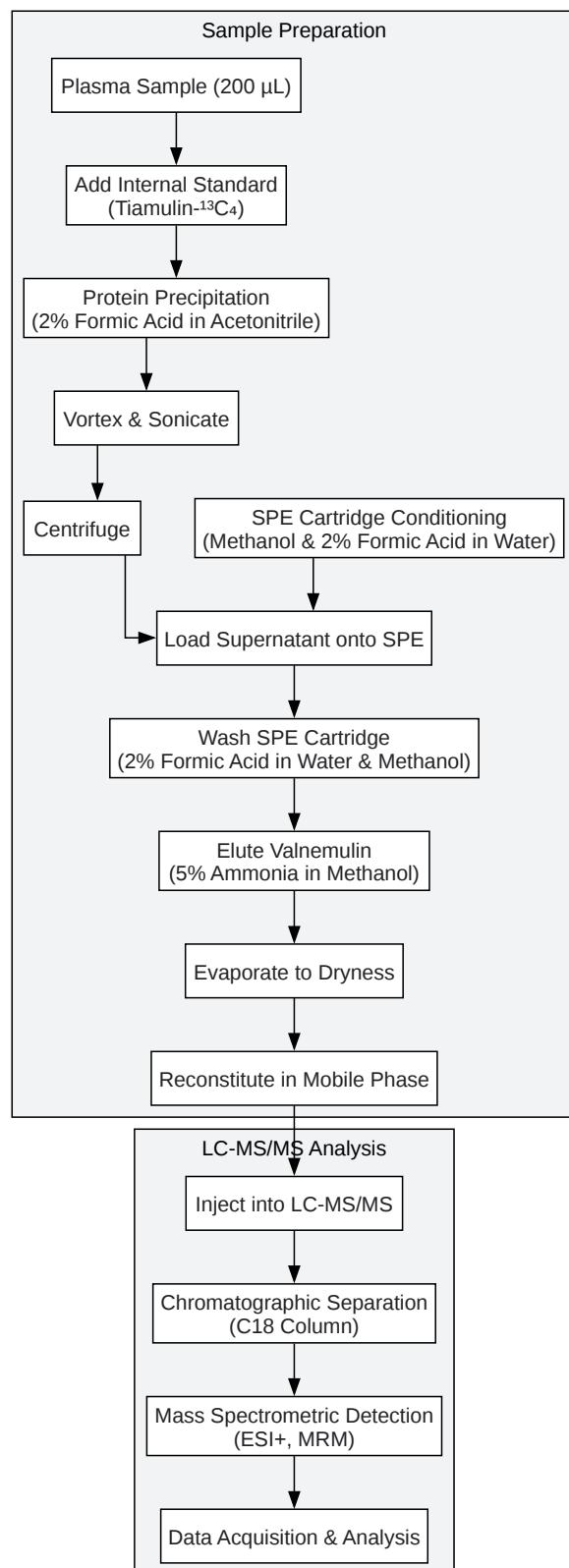
The extraction recovery and matrix effect were assessed for valnemulin.

Parameter	Value
Extraction Recovery	> 90%
Matrix Effect	92.0% (indicating insignificant effect) [3]

Limits of Detection and Quantification

Parameter	Value
Limit of Detection (LOD)	0.03 µg/kg ^[3]
Limit of Quantification (LOQ)	0.1 µg/kg ^[3]

Visual Protocols

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Caption: Experimental workflow for valnemulin quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of valnemulin in plasma. The simple and efficient sample preparation protocol, combined with the speed of UPLC, allows for high-throughput analysis, making it an ideal tool for pharmacokinetic and residue monitoring studies. The method has been successfully validated and meets the requirements for bioanalytical applications.

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